醚, 异戊基苯基

描述

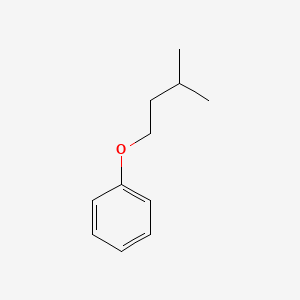

Ether, isopentyl phenyl is an organic compound with the formula C11H16O. It is a type of ether, which is a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups .

Synthesis Analysis

Ethers, including isopentyl phenyl ether, are typically synthesized from alcohols or their conjugate bases. One common method is the Williamson Ether Synthesis, which involves an S N2 reaction of an alkoxide nucleophile with an alkyl halide . Other known reactions for ether synthesis can also be applied .Molecular Structure Analysis

The molecular structure of isopentyl phenyl ether consists of an oxygen atom that is sp3 hybridized, situated between two alkyl groups . The IUPAC Standard InChI for this compound is InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .科学研究应用

有机合成和化学反应

醚是有机合成中的关键中间体。例如,威廉姆逊醚合成法是一种用于制备醚(如烯丙基苯基醚)的基础方法。该方法和随后的克莱森重排为 2-烯丙基苯酚引入了有机化学教育和研究中醚的基本反应,展示了醚在合成和结构测定中的多功能性,方法如 1H NMR 光谱法 (Sanford, Lis, & McPherson, 2009)。

植物生物化学和防御机制

在植物生物化学中,从苯丙烯醇合成的苯丙烯(如丁子香酚和异丁子香酚)展示了醚在植物防御食草动物和病原体以及吸引传粉者中的生物学作用。这些化合物通过涉及松柏脂酸酯的酶促反应合成,突出了醚在自然界中的生态和生物化学意义 (Koeduka 等,2006)。

材料科学与工程

醚,尤其是具有异戊二烯基二苯基醚等特殊结构的醚,在材料科学中得到应用。这些化合物可用于合成功能材料,包括具有特定光学或机械性能的液晶和聚合物。醚化合物的多样性允许它们用于为各种工业应用创建具有定制特性的材料 (Li 等,2018)。

环境科学与催化

醚(如苯甲基苯基醚)中 C-O 键的催化裂解是环境科学和催化研究中感兴趣的课题。这一过程对于将木质纤维素生物质的主要成分木质素转化为苯酚和苯甲醇等有价值的化学品至关重要。该领域的研究探索了使用各种催化剂和条件来提高醚键断裂的效率和选择性,从而促进可持续化学过程的发展 (胡等,2015)。

属性

IUPAC Name |

3-methylbutoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBTVXBAENDZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)

![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)

![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)